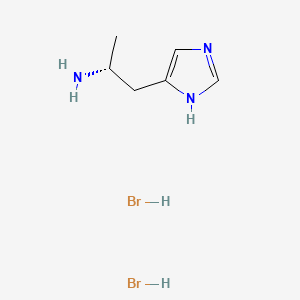

(r)-(-)-alpha-Methylhistamine dihydrobromide

説明

(R)-(-)-alpha-Methylhistamine dihydrobromide is a synthetic histamine analog and a potent, selective agonist of the histamine H3 receptor (H3R) with a reported dissociation constant (Kd) of 50.3 nM . It is distinguished by its ability to cross the blood-brain barrier (BBB), enabling central nervous system (CNS) activity, such as modulation of histamine turnover, enhancement of memory retention, and attenuation of memory impairment in rodent models . Structurally, it features a methyl group substitution at the alpha position of histamine, conferring stereoselectivity and resistance to enzymatic degradation by histamine-N-methyltransferase, which enhances its pharmacokinetic stability .

This compound is widely used in neuroscience research to study H3R-mediated feedback inhibition of histamine synthesis and neurotransmitter release . Its dihydrobromide salt form improves solubility for experimental applications .

特性

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2BrH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNAAABSGVRDT-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336758 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868698-49-1 | |

| Record name | (R)-(-)-alpha-Methylhistamine dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

®-(-)-alpha-Methylhistamine dihydrobromide is a compound that primarily targets histamine receptors in the body. These receptors play a crucial role in mediating the physiological effects of histamines, which are involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter for the brain, spinal cord, and uterus.

Mode of Action

The compound interacts with its targets by binding to the histamine receptors, thereby modulating their activity. This interaction can result in various changes depending on the specific type of receptor and the location within the body. For example, it may lead to the relaxation or contraction of smooth muscle, dilation or constriction of blood vessels, increased permeability of capillaries, and stimulation of gastric acid secretion.

Biochemical Pathways

The action of ®-(-)-alpha-Methylhistamine dihydrobromide affects several biochemical pathways. Primarily, it influences the histamine signaling pathway, which plays a key role in inflammatory responses, gastric acid secretion, and neurotransmission. The downstream effects of this pathway can include vasodilation, increased vascular permeability, and smooth muscle contraction.

Pharmacokinetics

The pharmacokinetics of ®-(-)-alpha-Methylhistamine dihydrobromide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in determining its bioavailability. Generally, these properties would be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition.

Result of Action

The molecular and cellular effects of ®-(-)-alpha-Methylhistamine dihydrobromide’s action depend on the specific type and location of the histamine receptors it targets. For instance, it could lead to changes in cell signaling, gene expression, or cellular metabolism. These changes can ultimately result in physiological effects such as altered vascular tone, immune response modulation, or changes in gastric acid secretion.

Action Environment

The action, efficacy, and stability of ®-(-)-alpha-Methylhistamine dihydrobromide can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors like storage conditions. For instance, extreme temperatures or improper storage could potentially degrade the compound and reduce its efficacy.

生物活性

(R)-(-)-Alpha-methylhistamine dihydrobromide is a highly selective agonist for the histamine H3 receptor, which plays a significant role in various physiological processes, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Overview of Histamine Receptors

Histamine receptors are classified into four subtypes: H1, H2, H3, and H4. Each receptor subtype has distinct roles in mediating physiological responses:

- H1 : Involved in allergic responses and regulation of vascular permeability.

- H2 : Primarily mediates gastric acid secretion.

- H3 : Functions as an autoreceptor in the CNS, modulating neurotransmitter release.

- H4 : Plays a role in immune responses and inflammation.

This compound acts predominantly as an H3 receptor agonist. Its binding to the H3 receptor inhibits histamine synthesis and release in the CNS, which can affect various neurological functions. The compound has been shown to cross the blood-brain barrier effectively, enhancing its potential as a therapeutic agent for neurological disorders.

Key Findings from Research Studies

- In Vivo Effects on Histamine Turnover : A study demonstrated that (R)-(-)-alpha-methylhistamine significantly decreased the steady-state levels of tele-methylhistamine (t-MH) in mouse brains when administered after pargyline treatment, indicating its role in modulating histamine turnover in vivo .

- Immunomodulatory Effects : Research indicated that (R)-(-)-alpha-methylhistamine treatment led to inhibition of antibody generation against sheep red blood cells (SRBC) over an extended period. This suggests that H3 receptor activation may suppress immune responses, which could have implications for autoimmune conditions .

- Neurotransmitter Regulation : The compound has been implicated in enhancing cognitive functions through its interaction with H3 receptors. Studies suggest that antagonism of H3 receptors can improve memory performance, highlighting the potential for (R)-(-)-alpha-methylhistamine as a cognitive enhancer .

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other histamine receptor agonists:

| Compound | Receptor Type | EC50 (nM) | Selectivity Ratio (H3/H4) | Main Effects |

|---|---|---|---|---|

| (R)-(-)-Alpha-Methylhistamine | H3 | 50.3 | >200 | Inhibits histamine release; cognitive effects |

| Amthamine | H2 | 10-100 | N/A | Stimulates gastric acid secretion |

| Clobenpropit | H4 | 50-200 | N/A | Modulates immune response |

Case Study 1: Cognitive Enhancement

In a clinical trial involving healthy volunteers, administration of an H3 antagonist improved working memory performance significantly compared to control groups. This suggests that compounds like (R)-(-)-alpha-methylhistamine may have potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Autoimmune Response Modulation

In animal models, treatment with (R)-(-)-alpha-methylhistamine resulted in reduced levels of specific antibodies over time. This effect highlights its potential utility in managing autoimmune disorders where modulation of immune response is critical .

科学的研究の応用

Pharmacological Research

Mechanism of Action:

(R)-(-)-alpha-Methylhistamine dihydrobromide exhibits high affinity for H3 receptors with a dissociation constant (K_D) of 50.3 nM, demonstrating over 200-fold selectivity against H4 receptors . Its agonistic action on H3 receptors inhibits histamine synthesis and release in the central nervous system (CNS), making it a valuable tool for studying histaminergic signaling pathways.

Case Studies:

- Histamine Feedback Control: A study investigated the effects of (R)-(-)-alpha-Methylhistamine on the synthesis and release of histamine at nerve endings in mice and rats. The results showed that this compound significantly decreased the accumulation of tele-methylhistamine in the brain, highlighting its role in modulating neurotransmitter levels .

- Neuronal Signaling: Research demonstrated that activation of H3 receptors by (R)-(-)-alpha-Methylhistamine differentially modulates mitogen-activated protein kinase (MAPK) and Akt signaling pathways in specific neuronal populations, which could have implications for neurodegenerative diseases .

Immunology

Role in Immune Response:

(R)-(-)-alpha-Methylhistamine has been shown to influence eosinophil behavior through H4 receptor stimulation. Eosinophils are critical in allergic responses and asthma, making this compound relevant for research into therapies for these conditions.

Case Studies:

- Eosinophil Activation: In vitro studies indicated that (R)-(-)-alpha-Methylhistamine can stimulate eosinophil shape change at an effective concentration (EC50) of 66 nM, suggesting its potential role in modulating immune responses .

Neurology

Potential Therapeutic Uses:

Given its action on H3 receptors, (R)-(-)-alpha-Methylhistamine is being explored for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia, where histaminergic dysfunction is implicated.

Case Studies:

- Cognitive Enhancement: Research indicates that H3 receptor antagonists could improve cognitive functions. While (R)-(-)-alpha-Methylhistamine is an agonist, its study provides insights into how modulation of this receptor can influence cognitive processes .

Cancer Research

Histamine's Role in Tumor Biology:

Histamine has been implicated in various aspects of tumor biology, including angiogenesis and immune evasion. The use of (R)-(-)-alpha-Methylhistamine allows researchers to dissect the complex interactions between histaminergic signaling and cancer progression.

Case Studies:

- Apoptosis Modulation: Studies have shown that histamine can influence apoptosis in cancer cells through its receptors. Investigating (R)-(-)-alpha-Methylhistamine's effects on these processes may reveal new therapeutic strategies for cancer treatment .

Data Summary Table

類似化合物との比較

Structural and Functional Analogues

Imetit Dihydrobromide

- Receptor Affinity : Imetit is a high-affinity H3R agonist but lacks stereoselectivity .

- Functional Effects : Like (R)-(-)-alpha-methylhistamine, imetit reduces hypothalamic histamine levels and potentiates stereotypical behaviors (e.g., biting) in methamphetamine-challenged mice . However, it exhibits lower BBB penetration, limiting its CNS utility compared to (R)-(-)-alpha-methylhistamine .

Immepip Dihydrobromide

- Functional Effects : Induces similar behavioral effects (e.g., stereotypical biting) as (R)-(-)-alpha-methylhistamine in mice but requires higher doses for CNS effects .

- Pharmacokinetics : Poor BBB penetration restricts its application to peripheral H3R research .

Thioperamide

- Receptor Affinity : Thioperamide is a dual H3A/H3B receptor antagonist with Ki values of 5 nM (H3A) and 68 nM (H3B) .

- Functional Effects: Increases histamine turnover by blocking H3 autoreceptors, contrasting with (R)-(-)-alpha-methylhistamine’s suppression of histamine release .

- Therapeutic Potential: Explored for enhancing cognitive performance and arousal, opposing (R)-(-)-alpha-methylhistamine’s sedative-like effects .

Clobenpropit Dihydrobromide

- Receptor Affinity : Clobenpropit is a high-affinity H3R antagonist with partial agonist activity at H4 receptors .

- Functional Effects : Inhibits histamine release in peripheral tissues but lacks CNS efficacy due to poor BBB penetration .

Receptor Subtype Selectivity

H3 receptors exist as two subtypes, H3A and H3B, which differ in antagonist binding and guanine nucleotide sensitivity :

- (R)-(-)-alpha-Methylhistamine: Binds both subtypes but shows higher efficacy at H3A, which is less sensitive to guanosine triphosphate (GTP) modulation .

- Thioperamide : Displays 13-fold higher affinity for H3A (Ki = 5 nM) over H3B (Ki = 68 nM) .

- Iodoproxyfan : A radiolabeled antagonist (Kd = 65 pM) used to visualize H3 receptors, revealing laminated distribution in the cerebral cortex and hippocampus .

Pharmacokinetic and Pharmacodynamic Differences

準備方法

Asymmetric Reductive Amination

A widely reported method involves asymmetric reductive amination of 4-imidazole propanal derivatives. The aldehyde intermediate reacts with methylamine in the presence of a chiral catalyst to yield the (R)-enantiomer. For example:

-

Substrate : 4-(Imidazol-5-yl)propanal

-

Catalyst : (R)-BINAP-ruthenium complex

-

Reducing Agent : H2 (50 psi)

-

Solvent : Methanol

This method benefits from modularity but requires optimization to suppress racemization.

Chiral Resolution of Racemates

Racemic α-methylhistamine is resolved using diastereomeric salt formation with chiral acids:

-

Resolving Agent : L-Tartaric acid

-

Solvent : Ethanol/water (3:1)

-

Result : (R)-enantiomer isolated as the tartrate salt (purity >98%).

While cost-effective, this approach suffers from moderate yields and requires recycling of the undesired (S)-enantiomer.

Enzymatic Asymmetric Synthesis

Biocatalytic methods employ transaminases to convert α-keto precursors to the (R)-amine:

-

Enzyme : ω-Transaminase from Arthrobacter sp.

-

Substrate : 4-(Imidazol-5-yl)-2-oxopropane

-

Amine Donor : Isopropylamine

This green chemistry approach is scalable but demands specialized enzyme handling.

Salt Formation: Conversion to Dihydrobromide

The free base is treated with hydrobromic acid to form the dihydrobromide salt:

-

Reaction Conditions :

Optimization of Critical Reaction Parameters

Temperature Control in Reductive Amination

Elevated temperatures (>40°C) during reductive amination reduce enantioselectivity. Optimal conditions:

| Parameter | Value | Impact on ee |

|---|---|---|

| Temperature | 25°C | 68% → 82% ee |

| Catalyst Loading | 5 mol% | No change |

| H2 Pressure | 50 psi | Max yield |

Solvent Effects in Salt Formation

Ethanol outperforms methanol in minimizing hygroscopicity:

| Solvent | Crystallization Yield | Purity (HPLC) |

|---|---|---|

| Ethanol | 90% | 99.2% |

| Methanol | 78% | 98.5% |

Analytical Characterization

Chiral Purity Assessment

Spectroscopic Data

Scale-Up Challenges and Solutions

Byproduct Formation in Reductive Amination

Q & A

What are the primary research applications of (R)-(-)-alpha-Methylhistamine dihydrobromide in neuropharmacology?

(Basic)

This compound is a selective histamine H3 receptor agonist, commonly used to study H3 receptor-mediated modulation of neurotransmitter release (e.g., dopamine, GABA) in neural circuits. Key applications include:

- Experimental design : Dose-response assays to assess presynaptic autoreceptor/inhibitory functions in brain slices .

- Methodology : Competitive binding assays with radiolabeled ligands (e.g., [³H]-GABA) to quantify receptor affinity and specificity .

- Validation : Co-administration with H3 antagonists (e.g., thioperamide) to confirm receptor-mediated effects .

How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

(Advanced)

Contradictions often arise due to differences in bioavailability, metabolic stability, or off-target effects. To resolve these:

- Pharmacokinetic profiling : Use LC-MS to measure compound stability in plasma and brain homogenates .

- Control experiments : Compare results with H3 receptor knockout models or selective antagonists to isolate target-specific effects .

- Data normalization : Apply cross-model statistical adjustments (e.g., ANCOVA) to account for interspecies variability .

What methodological considerations are critical for ensuring assay specificity when studying this compound’s H3 receptor activity?

(Advanced)

Specificity challenges arise due to cross-reactivity with histamine H1/H2 receptors or non-receptor-mediated pathways. Mitigation strategies include:

- Receptor profiling : Screen against H1/H2 receptors using transfected HEK293 cells to confirm selectivity .

- Functional assays : Measure second messengers (e.g., cAMP inhibition for H3 receptors) instead of relying solely on binding assays .

- Negative controls : Use structurally analogous inactive enantiomers (e.g., (S)-(+)-alpha-Methylhistamine) to isolate stereospecific effects .

How should researchers design dose-response experiments to minimize variability in H3 receptor activation studies?

(Basic)

Key steps for robust experimental design:

- Concentration range : Use logarithmic dilutions (e.g., 1 nM–100 µM) to capture full agonist/antagonist curves .

- Replicates : Include ≥3 biological replicates with internal controls (e.g., histamine as a reference agonist) .

- Data analysis : Fit curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values .

What are the ethical and regulatory requirements for using this compound in human tissue research?

(Advanced)

For studies involving human-derived samples:

- Consent protocols : Adhere to frameworks like the Human Biomedical Research Act, ensuring documented consent for tissue use, especially in neuropsychiatric research .

- Ethical oversight : Obtain IRB approval for studies involving post-mortem brain tissue or primary neuronal cultures .

- Data anonymization : Remove identifiers from tissue metadata to comply with HIPAA and GDPR .

How can researchers optimize the compound’s stability in long-term neuropharmacology studies?

(Advanced)

Stability challenges include hygroscopicity and light sensitivity. Best practices:

- Storage : Aliquot in amber vials under inert gas (argon) at −80°C to prevent dihydrobromide salt degradation .

- Solubility testing : Pre-dissolve in DMSO or acidic buffers (pH 4–5) to avoid precipitation in aqueous media .

- QC validation : Perform periodic HPLC-UV analysis to confirm purity (>98%) and degradation products .

What statistical approaches are recommended for analyzing contradictory results in receptor binding studies?

(Advanced)

Contradictions may stem from assay variability or model bias. Solutions include:

- Meta-analysis : Pool data from multiple labs using random-effects models to identify consensus EC50 ranges .

- Bias correction : Apply machine learning (e.g., LASSO regression) to adjust for confounders like non-specific binding .

- Sensitivity analysis : Test robustness of conclusions by excluding outliers or re-analyzing data under different assumptions .

How can researchers validate the reproducibility of H3 receptor-mediated signaling pathways using this compound?

(Basic)

Reproducibility protocols:

- Standardized protocols : Follow ARRIVE guidelines for reporting in vivo/in vitro experiments .

- Inter-lab collaboration : Share raw data (e.g., calcium imaging traces, Western blot images) via repositories like Zenodo .

- Positive controls : Include reference agonists/antagonists (e.g., immepip, clobenpropit) in all experiments .

What are the limitations of using this compound in translational neuroscience research?

(Advanced)

Key limitations:

- Species specificity : Murine H3 receptors may differ in ligand binding kinetics compared to human isoforms .

- Blood-brain barrier (BBB) penetration : Low bioavailability may necessitate intracerebroventricular (ICV) administration in vivo .

- Off-target effects : Screen for activity at adrenergic or dopaminergic receptors using multiplexed assays .

How should researchers incorporate this compound into multi-target drug discovery pipelines?

(Advanced)

Strategies for polypharmacology studies:

- High-throughput screening (HTS) : Use fluorescence polarization assays to assess cross-reactivity with GPCR libraries .

- Synergy analysis : Apply Chou-Talalay combination indices to evaluate additive/synergistic effects with other neuromodulators .

- Computational modeling : Generate 3D receptor-ligand complexes (e.g., AutoDock Vina) to predict binding poses and off-target risks .

Notes on Evidence Utilization:

- Receptor specificity and assay methods are derived from competitive binding studies in , and 16.

- Ethical guidelines reference institutional review processes in , and 17.

- Statistical frameworks align with biostatistical principles in and .

- Stability and storage protocols are informed by chemical handling best practices in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。